molecular formula C9H17NO2S B1323514 tert-Butyl thiomorpholine-4-carboxylate CAS No. 220655-09-4

tert-Butyl thiomorpholine-4-carboxylate

Cat. No. B1323514
M. Wt: 203.3 g/mol
InChI Key: CTJYSVRXJDACIO-UHFFFAOYSA-N
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Description

“tert-Butyl thiomorpholine-4-carboxylate” is a heterocyclic organic compound with the molecular formula C9H17NO2S . It has a molecular weight of 203.31 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl thiomorpholine-4-carboxylate” is 1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure

Scientific Research Applications

Synthesis of Biologically Active Natural Products

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application : The synthesis involved several steps, including Vilsmeier formylation, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride, and introduction of a formyl group into the 4-position of the compound using n-BuLi as a base and DMF as an electrophile .
  • Results or Outcomes : The title compound was synthesized with good yield and selectivity . The newly synthesized compounds were characterized by spectral data .

Synthesis of Proline-Based Metalloproteinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of proline-based metalloproteinase inhibitors . These inhibitors are being studied for their potential in treating diseases associated with dysregulation of matrix metalloproteinase (MMP) activity, such as cancer, atherosclerosis, and arthritis .
  • Methods of Application : The synthesis involved several steps, including Sonogashira coupling, alkylation, acylation, Mitsunobu reaction, aminolysis, and fluorination .
  • Results or Outcomes : Some of the synthesized hydroxamic acids were found to be potent MMP inhibitors with IC50 values in the nanomolar range . A radiolabeled counterpart was synthesized and evaluated for its potential use as a MMP-13 targeting PET imaging agent .

Synthesis of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “tert-Butyl thiomorpholine-4-carboxylate” has been used in the synthesis of novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids . These hybrids are being studied for their potential as anticancer agents .
  • Methods of Application : The synthesis involved several steps, but the specific methods were not detailed in the search results .
  • Results or Outcomes : The synthesized compounds were evaluated for their antitumor activity .

Synthesis of Piperazine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application : The synthesis involved several steps, but the specific methods were not detailed in the search results .
  • Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name

tert-butyl thiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYSVRXJDACIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620618
Record name tert-Butyl thiomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiomorpholine-4-carboxylate

CAS RN

220655-09-4
Record name tert-Butyl thiomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiomorpholine (5.0 ml, 53 mol) was dissolved in tetrahydrofuran (200 ml); triethylamine (8.1 ml, 58 ml) was added thereto; and the reaction mixture was stirred at room temperature. tert-Butoxycarbonyl dicarbonate (13.3 ml, 58 mmol) was added thereto and the reaction mixture was stirred at room temperature for 10 hours. The reaction mixture was concentrated under reduced pressure; and the residue was purified by silica gel column (eluent; hexane:ethyl acetate=from 80:20, 75:25 to 70:30) to yield the title compound as colorless crystals (10.4 g, 51 mmol).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
tert-Butoxycarbonyl dicarbonate
Quantity
13.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wu, X Ding, L Ding, Y Zhang, L Cui, L Sun… - European Journal of …, 2018 - Elsevier
A series of linezolid analogues containing a hydrazone moiety were designed, synthesized and evaluated for their antibacterial activity. Most compounds exhibited more potent …
Number of citations: 34 www.sciencedirect.com
P Lamers, C Bolm - Organic letters, 2018 - ACS Publications
… With the intention of expanding the substrate scope, 6-membered sulfur-containing heterocycles tetrahydro-2H-thiopyran (3b), tert-butyl thiomorpholine-4-carboxylate (3c), and 1,4-…
Number of citations: 27 pubs.acs.org

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